

3-ethyl-2-hydrazinoquinazolin-4(3H)-one vs other quinazolinone derivatives activity

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Compound of Interest

Compound Name: 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

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A Comparative Guide to the Biological Activity of Quinazolinone Derivatives, with a Focus on 2-Hydrazino Analogs

Introduction

Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and analgesic properties.^{[1][2][3]} This guide provides a comparative overview of the biological activity of various quinazolinone derivatives, with a particular focus on the structural class of 2-hydrazinoquinazolin-4(3H)-ones. While specific experimental data for **3-ethyl-2-hydrazinoquinazolin-4(3H)-one** is not extensively available in the public domain, this guide will focus on closely related analogs and other pertinent quinazolinone derivatives to provide a valuable comparative context for researchers and drug development professionals.

The diverse pharmacological effects of quinazolinones are attributed to the flexibility of the quinazolinone scaffold, which allows for various substitutions at different positions, leading to a wide array of biological targets and mechanisms of action.^{[4][5]}

Anticonvulsant Activity

Quinazolinone derivatives have been extensively investigated for their potential as anticonvulsant agents.^{[3][6]} The mechanism of action for some derivatives is thought to involve

the modulation of GABAA receptors.^[7] A comparative summary of the anticonvulsant activity of selected quinazolinone derivatives is presented below.

Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives

Compound/ Derivative	Animal Model	Seizure Induction Method	Dose (mg/kg)	Activity	Reference
2-Methyl-3-(o-tolyl)-quinazolin-4(3H)-one (Methaqualone)	Mice	Maximal Electroshock (MES)	-	Reference Compound	[3]
3-Substituted-2-(substituted-phenoxy)methyl quinazolin-4(3H)-ones	Mice	Maximal Electroshock (MES)	-	Moderate to significant activity	[3]
2,3-Disubstituted quinazolin-4(3H)-one series	Mice	Pentylenetetrazole (PTZ)	50, 100, 150	Protection from 16.67% to 100%	[6]
3-[5-Substituted 1,3,4-thiadiazol-yl]-2-styryl quinazolin-4(3H)-ones	Mice	MES, PTZ	-	Significant activity	[4]
Hydrazinecarbothioamide, benzenesulfonylhydrazide, and phenacylacetylhydrazide	Mice	PTZ, Picrotoxin	-	Up to 100% protection	[8]

analogues of
4(3H)-
quinazolinone

Anticancer Activity

The anticancer potential of quinazolinone derivatives is a significant area of research.[\[2\]](#)[\[9\]](#)[\[10\]](#) These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases and tubulin polymerization.[\[10\]](#)[\[11\]](#)

Table 2: Cytotoxic Activity of Selected Quinazolinone Derivatives

Compound/Derivative	Cell Line	Assay	IC50 / Activity	Reference
3-(2-(2- Phenylthiazol-4- yl)ethyl)- quinazolin-4(3H)- one derivatives	PC3, MCF-7, HT- 29	MTT	IC50 of 10-12 µM for the most active compound	[2]
3-(1,3,4- Thiadiazol-2-yl)- quinazolin-4- (3H)-ones	HeLa	MTT	Activity comparable to cisplatin for some derivatives	[9]
2,3- Dihydroquinazoli- n-4(1H)-ones and quinazolin- 4(3H)-ones	Various cancer cell lines	MTT	Sub-µM potency for several compounds	[10]
2- Sulfanylquinazoli- n-4(3H)-one derivatives	HepG2, MCF-7, MDA-231, HeLa	MTT	IC50 ranging from 1.94 to >100 µM	[12]
New 2,3- disubstituted quinazolin-4(3H)- one derivatives	HepG2	-	Strong cytotoxic potential for one compound	[13]

Antimicrobial Activity

Several quinazolinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][14][15]

Table 3: Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound/Derivative	Microorganism	Method	Activity (Zone of Inhibition / MIC)	Reference
3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one	Proteus vulgaris, Bacillus subtilis	Disc Diffusion	Zone of inhibition up to 1.4 cm	[1]
Ethylparaben hydrazide-hydrazone derivatives	Staphylococcus aureus, Candida albicans	Microdilution	MIC values from 2 to 256 µg/mL	[14]
Thienothiazoloquinazoline derivatives	S. aureus, MRSA, E. coli	Agar Diffusion, Microdilution	Zone of inhibition up to 17 mm; Promising MIC values	[15]

Anti-inflammatory and Analgesic Activity

A study on a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones, which are structurally similar to **3-ethyl-2-hydrazinoquinazolin-4(3H)-one**, revealed significant analgesic and anti-inflammatory activities.[16]

Table 4: Anti-inflammatory and Analgesic Activity of 3-(3-Ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one Derivatives

Compound	Activity	Key Findings	Reference
2-(N'-3-Pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one	Analgesic	Most active compound in the series for analgesia.	[16]
2-(N'-2-Pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one	Anti-inflammatory	Most active compound in the series for anti-inflammatory effects.	[16]

Experimental Protocols

Anticonvulsant Activity - Maximal Electroshock (MES) Induced Seizure Model

- Animals: Adult male Swiss albino mice weighing 20-25 g are used.
- Procedure:
 - The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
 - After a specified period (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.
 - The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
 - The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.
 - A standard anticonvulsant drug (e.g., phenytoin or diazepam) is used as a positive control.

Cytotoxicity Assay - MTT Assay

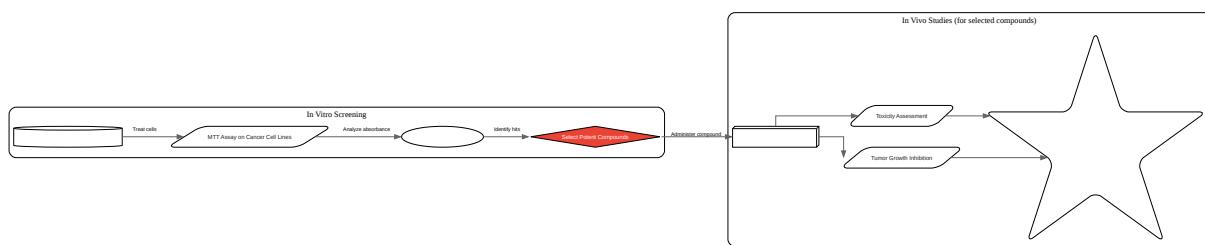
- Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
 - After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
 - The plate is incubated for a few hours, during which viable cells convert the yellow MTT to purple formazan crystals.
 - The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
 - The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
 - The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

- Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity.
- Procedure:
 - The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
 - A standardized inoculum of the microorganism is added to each well.

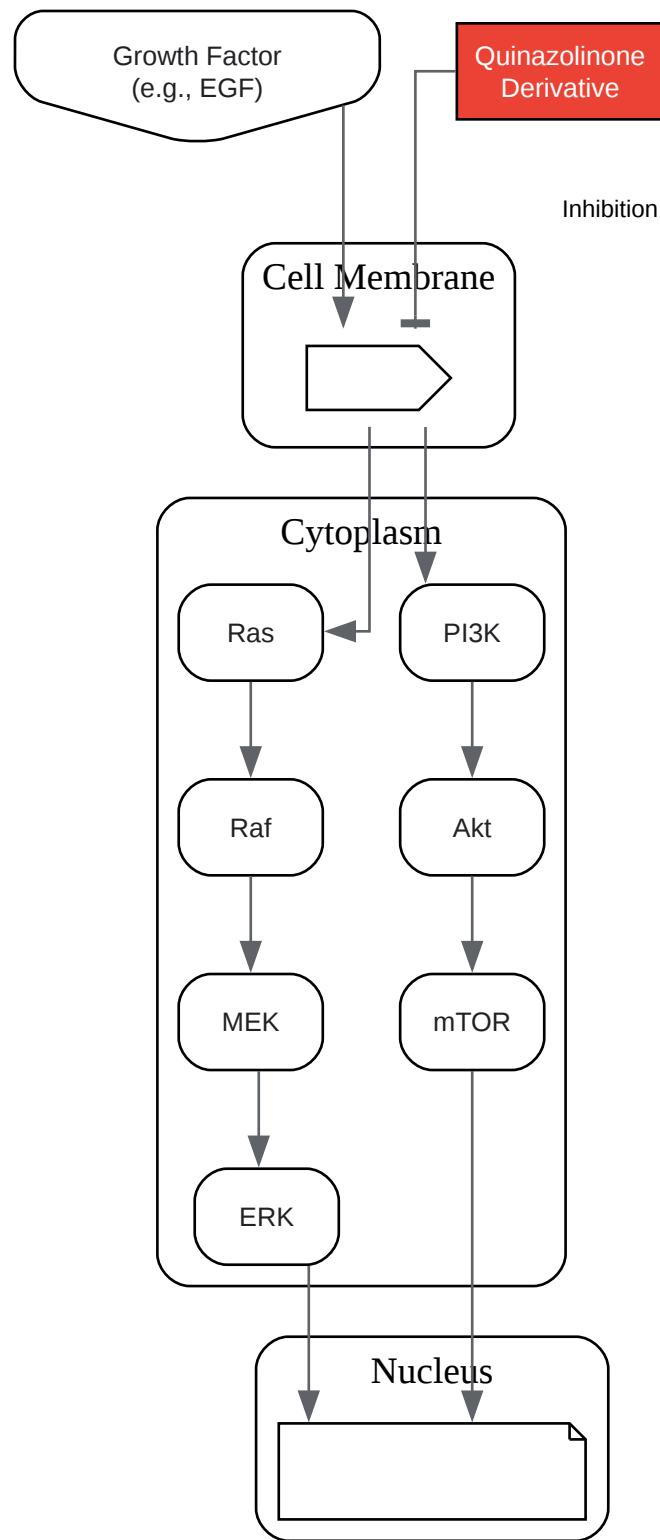
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
- Positive (microorganism with no compound) and negative (broth only) controls are included.

Visualizations



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Caption: Workflow for Anticancer Screening of Quinazolinone Derivatives.



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Caption: EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives.

Conclusion

The quinazolinone scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. While data on **3-ethyl-2-hydrazinoquinazolin-4(3H)-one** remains limited, the activities of structurally related compounds and the broader class of quinazolinones highlight the therapeutic potential of this chemical family. The comparative data presented in this guide underscore the importance of continued research and development of novel quinazolinone derivatives as potential therapeutic agents for a variety of diseases, including epilepsy, cancer, and infectious diseases. Further structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these promising compounds.

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